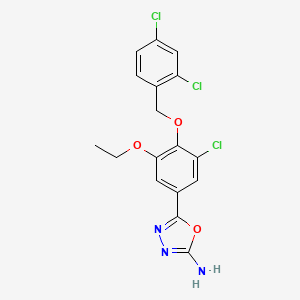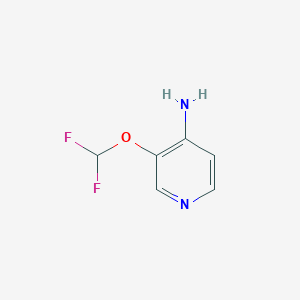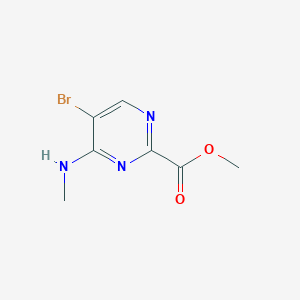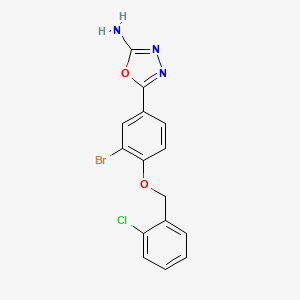
2-Chloro-5-cyanopyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-cyanopyrimidine-4-carboxylic acid is an organic compound with the molecular formula C6H2ClN3O2 and a molecular weight of 183.55 g/mol . It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 2-position, a cyano group at the 5-position, and a carboxylic acid group at the 4-position of the pyrimidine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyanopyrimidine-4-carboxylic acid typically involves the chlorination of a pyrimidine precursor followed by the introduction of the cyano and carboxylic acid groups. One common method involves the reaction of 2-chloropyrimidine with cyanogen bromide in the presence of a base to introduce the cyano group. The resulting intermediate is then subjected to oxidation to form the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-cyanopyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, while the carboxylic acid group can undergo oxidation to form derivatives such as esters or amides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Amines, esters, and amides.
Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-cyanopyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-cyanopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyrimidine: Lacks the cyano and carboxylic acid groups.
5-Cyanopyrimidine: Lacks the chlorine and carboxylic acid groups.
4-Carboxypyrimidine: Lacks the chlorine and cyano groups.
Uniqueness
2-Chloro-5-cyanopyrimidine-4-carboxylic acid is unique due to the presence of all three functional groups (chlorine, cyano, and carboxylic acid) on the pyrimidine ring, which imparts distinct chemical reactivity and versatility in synthetic applications .
Eigenschaften
Molekularformel |
C6H2ClN3O2 |
|---|---|
Molekulargewicht |
183.55 g/mol |
IUPAC-Name |
2-chloro-5-cyanopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H2ClN3O2/c7-6-9-2-3(1-8)4(10-6)5(11)12/h2H,(H,11,12) |
InChI-Schlüssel |
CYUYEOYGDHOMFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)Cl)C(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Fluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11785515.png)





![4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11785541.png)

![3-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid](/img/structure/B11785550.png)




![6-Ethyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785580.png)
